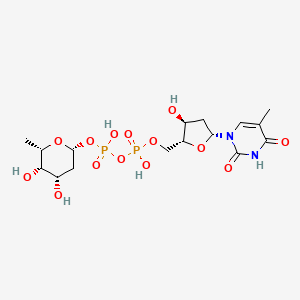
dTDP-2-deoxy-beta-L-fucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-2-deoxy-beta-L-fucose is a dTDP-sugar having 2-deoxy-beta-L-fucose as the sugar component. It is a conjugate acid of a dTDP-2-deoxy-beta-L-fucose(2-).
Scientific Research Applications
Polysaccharide Antigen Synthesis
A key application of dTDP-2-deoxy-beta-L-fucose is in the synthesis of polysaccharide antigens. It's particularly notable in the serotype-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans Y4 (serotype b), consisting of d-fucose and l-rhamnose. This antigen's synthesis involves dTDP-d-fucose as the activated nucleotide sugar form of d-fucose, playing a crucial role in structural polysaccharides of specific bacteria (Yoshida et al., 1999).
Metabolism in Bacterial and Animal Cells
dTDP-2-deoxy-beta-L-fucose is involved in the metabolism of 6-deoxyhexoses in both bacterial and animal cells. In prokaryotes, it's found in cell wall polysaccharides, and in animals, it's a part of glycoconjugates like blood group antigens. This deoxyhexose is synthesized through pathways starting from nucleotide sugars like GDP-D-mannose and dTDP-D-glucose (Tonetti et al., 1998).
S-Layer Protein Glycosylation
In the case of Geobacillus tepidamans, dTDP-2-deoxy-beta-L-fucose is integral to the glycosylation of S-layer proteins. The glycan chain of these proteins includes disaccharide units with L-rhamnose and D-fucose, where D-fucose is a rare component in prokaryotic glycoconjugates. Its biosynthesis pathway is shared with dTDP-L-rhamnose, showcasing its importance in glycoprotein formation (Zayni et al., 2007).
Synthesis of Antibiotic Building Blocks
This compound is also significant in the synthesis of dTDP-activated 2,6-dideoxysugars, serving as building blocks for polyketide antibiotics. The enzymatic strategies employed in its synthesis provide substrates for the characterization of enzymes involved in antibiotic biosynthesis (Amann et al., 2001).
properties
Product Name |
dTDP-2-deoxy-beta-L-fucose |
|---|---|
Molecular Formula |
C16H26N2O14P2 |
Molecular Weight |
532.33 g/mol |
IUPAC Name |
[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14+/m0/s1 |
InChI Key |
GLUZBIYLBPDBPE-QUTCXQLSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)


![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1247755.png)
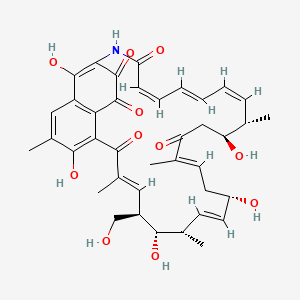

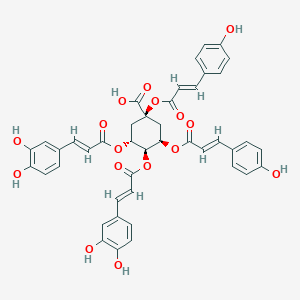
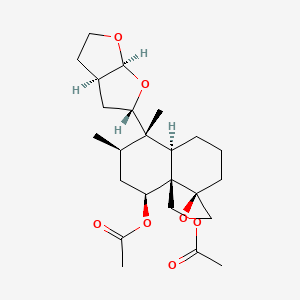

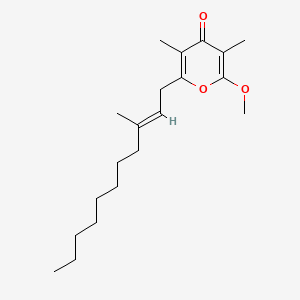
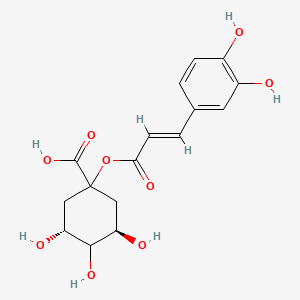

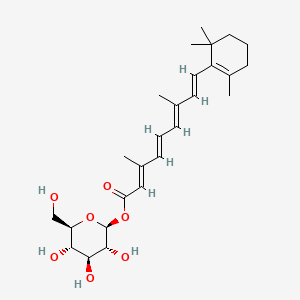
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)